
AR-9281
Vue d'ensemble
Description
AR-9281 est un inhibiteur puissant, sélectif et actif par voie orale de l'hydrolase d'époxyde soluble (s-EH). Cette enzyme joue un rôle crucial dans le métabolisme de l'acide arachidonique, qui est impliqué dans divers processus physiologiques tels que l'inflammation, l'hypertension et le diabète de type 2 . This compound s'est révélé prometteur dans les études précliniques et cliniques pour ses effets thérapeutiques potentiels dans ces conditions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de AR-9281 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes pour former le composé final. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et ne sont pas entièrement divulguées dans la littérature publique. On sait que la synthèse implique l'utilisation de divers réactifs organiques et catalyseurs dans des conditions contrôlées pour atteindre une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions réactionnelles et la garantie d'une qualité et d'une pureté constantes. Cela comprendrait l'utilisation de réacteurs à grande échelle, de systèmes de purification et de mesures de contrôle de la qualité pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
AR-9281 subit principalement des réactions typiques des composés organiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.
Substitution : This compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de this compound comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers solvants organiques (par exemple, le diméthylsulfoxyde). Les conditions réactionnelles telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Ces produits comprennent divers dérivés oxydés, réduits et substitués du composé d'origine .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : En cours d'investigation clinique pour son utilisation potentielle dans le traitement du diabète de type 2, de l'hypertension et d'autres troubles métaboliques
Mécanisme d'action
This compound inhibe l'hydrolase d'époxyde soluble, une enzyme qui catalyse l'hydrolyse des acides époxyéicosatriénoïques (EET) en acides dihydroxyeicosatriénoïques. En inhibant cette enzyme, this compound améliore les activités antihypertensive et anti-inflammatoire des EET. Le composé inhibe également le facteur nucléaire alpha B (NF-alphaB), un facteur de transcription impliqué dans l'hypertrophie cardiaque et l'inflammation .
Applications De Recherche Scientifique
Hypertension Management
AR-9281 has shown promise in reducing blood pressure in various preclinical and clinical studies. In an angiotensin-II-induced hypertension model, this compound effectively lowered systolic blood pressure and improved vascular function. The compound's mechanism involves the inhibition of s-EH, leading to increased levels of EETs, which promote vasodilation and reduce vascular resistance .
Case Study: Angiotensin-II-Induced Hypertension
In a study involving rats with angiotensin-induced hypertension, administration of this compound resulted in significant reductions in blood pressure and renal inflammation. The treatment also demonstrated improvements in glomerular injury scores, suggesting protective renal effects alongside antihypertensive properties .
Type 2 Diabetes and Insulin Resistance
This compound has been evaluated for its effects on glucose metabolism and insulin sensitivity. In a phase II clinical trial involving patients with impaired glucose tolerance, this compound was found to improve insulin sensitivity and reduce glucose excursions during tolerance tests . This indicates its potential role in diabetes management.
Case Study: Pre-Diabetic Patients
In a clinical study, participants receiving this compound exhibited improved glucose tolerance compared to the placebo group. The compound's ability to enhance insulin sensitivity was correlated with its pharmacodynamic effects on s-EH inhibition .
Renal Protection
The renal protective effects of this compound have been highlighted in studies where it reduced renal inflammation and injury in hypertensive models. By modulating inflammatory pathways through s-EH inhibition, this compound may offer a dual benefit in treating hypertension while safeguarding renal function .
Pharmacokinetics and Safety Profile
This compound has demonstrated favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to multiple dosing regimens. In clinical trials, it was well tolerated at doses ranging from 100 mg to 1200 mg per day, with no significant adverse events reported .
Key Pharmacokinetic Data
Parameter | Value |
---|---|
Half-life | 3 to 5 hours |
Maximum Tolerated Dose | 1200 mg/day |
Effective Dose Range | 100 to 500 mg per dose |
Mécanisme D'action
AR-9281 inhibits soluble epoxide hydrolase, an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids. By inhibiting this enzyme, this compound enhances the anti-hypertensive and anti-inflammatory activities of EETs. The compound also inhibits nuclear factor alpha B (NF-alphaB), a transcription factor implicated in cardiac hypertrophy and inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
AUDA : Un autre inhibiteur de l'hydrolase d'époxyde soluble avec une activité inhibitrice similaire.
t-AUCB : Un inhibiteur puissant de l'hydrolase d'époxyde soluble avec des applications dans la recherche sur l'inflammation et l'hypertension.
sEHIs : Une classe d'inhibiteurs de l'hydrolase d'époxyde soluble avec des degrés de puissance et de sélectivité variables
Unicité
AR-9281 se démarque par sa haute sélectivité et sa puissance en tant qu'inhibiteur de l'hydrolase d'époxyde soluble. Sa biodisponibilité orale et son efficacité démontrée dans les études précliniques et cliniques en font un candidat prometteur pour le développement thérapeutique .
Activité Biologique
AR-9281, chemically known as 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This compound has garnered attention for its potential therapeutic applications in managing hypertension and type 2 diabetes. The following sections detail the biological activity of this compound, including its pharmacodynamics, clinical studies, and metabolic pathways.
This compound operates primarily by inhibiting soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that possess vasodilatory and anti-inflammatory properties. By inhibiting sEH, this compound increases the levels of EETs, thereby promoting vasodilation and reducing inflammation.
Effects on Blood Pressure and Insulin Resistance
Research has demonstrated that this compound effectively lowers blood pressure and improves insulin sensitivity in various animal models:
- Hypertension Models : In studies involving angiotensin II-induced hypertension in rats, this compound significantly reduced blood pressure in a dose-dependent manner. The compound was shown to inhibit sEH activity in whole blood for up to 12 hours post-administration, correlating with its antihypertensive effects .
- Diabetes Models : In a mouse model of diet-induced obesity, this compound attenuated glucose excursions following an intraperitoneal glucose tolerance test, indicating its potential role in improving glucose metabolism .
Clinical Studies
Phase I and II clinical trials have evaluated the safety and efficacy of this compound:
- Phase I Trials : These trials indicated that this compound was well tolerated at doses up to 1200 mg/day without significant adverse effects. Pharmacokinetic studies showed over 90% inhibition of sEH with once or twice daily dosing .
- Phase II Trials : In a Phase IIa trial involving obese patients with stage 1 hypertension and impaired glucose tolerance, this compound demonstrated promising results in reducing blood pressure and improving insulin resistance .
Metabolism and Pharmacokinetics
Understanding the metabolism of this compound is crucial for assessing its pharmacological profile:
Metabolic Pathways
This compound is primarily metabolized through cytochrome P450 enzymes. Studies have shown that it has a relatively short half-life but maintains effective sEH inhibition for several hours post-administration. The compound's metabolites were identified using LC-MS/MS techniques, revealing multiple pathways including oxidation and hydrolysis .
Pharmacokinetic Data
The pharmacokinetic profile of this compound indicates:
- Half-Life : Approximately 7 hours in mice.
- Bioavailability : High bioavailability due to effective absorption.
The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Half-Life | ~7 hours |
Maximum Plasma Concentration | Achieved within 2 hours |
Bioavailability | High |
Inhibition Duration | >90% inhibition for up to 12 hours |
In Vivo Studies
In vivo studies have highlighted the therapeutic potential of this compound across various disease models:
Blood Pressure Reduction
Research findings indicate significant reductions in systolic blood pressure in hypertensive rat models treated with this compound. The effects were statistically significant compared to control groups (p < 0.05) as shown in the figures below:
Blood Pressure Reduction
Renal Function Improvement
This compound also demonstrated protective effects on renal function by decreasing glomerular injury scores and inflammatory gene expression related to hypertension:
Gene Expression | Control Group | ANG HT Group | ANG HT + AR9281 Group |
---|---|---|---|
IL-6 | 100% | 300% | 150% |
TNF-alpha | 100% | 250% | 120% |
MCP-1 | 100% | 320% | 130% |
Case Studies
In clinical settings, case studies involving patients with metabolic syndrome have reported improvements in metabolic parameters when treated with this compound. These findings align with the preclinical data supporting its use as a therapeutic agent for hypertension and type 2 diabetes.
Propriétés
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-12(22)21-4-2-16(3-5-21)19-17(23)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,2-11H2,1H3,(H2,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDQLWBKJOMXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AR9281 inhibits soluble epoxide hydrolase (s-EH), an enzyme that plays a key role in the cytochrome P450 pathway of arachidonic acid metabolism. Nuclear factor alpha B (NF-alphaB) is a transcription factor implicated in cardiac hypertrophy, and can be anti or pro apoptotic under different conditions. Epoxyeicosatrienoic acids (EETs), a product of cytochrome P450 epoxygenase enzyme action, have a variety of anti-hypertensive and anti-inflammatory effects. EETs have a vasodilatory action similar to endothelium derived hyperpolarizing factor and may inhibit NF-alphaB through a currently unknown mechanism. The enzyme s-EH catalyzes the breakdown of EETs to dihydroxyeicosatrienoic acids. AR9281's inhibition of s-EH enhances EETs anti-hypertensive and anti-inflammatory activities by preventing their breakdown by s-EH, as well as inhibiting NF-alphaB. | |
Record name | AR-9281 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
913548-29-5 | |
Record name | AR-9281 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913548295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AR-9281 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AR-9281 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA03Q8EZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.